Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate
Description
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 3-iodophenyl group at position 5 and an ethoxycarbonyl group at position 4 of the isoxazole ring. The iodine substituent introduces unique electronic and steric effects, which may influence reactivity, pharmacokinetics, and crystallographic behavior compared to other halogenated or alkyl/aryl-substituted isoxazoles .
Properties
Molecular Formula |
C12H10INO3 |
|---|---|
Molecular Weight |
343.12 g/mol |
IUPAC Name |
ethyl 5-(3-iodophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
JYFAZZWIIYXETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes. This reaction proceeds through a (3+2) cycloaddition mechanism, forming the isoxazole ring . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex structures with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features
Planarity and Hydrogen Bonding
Isoxazole derivatives often exhibit planarity due to intramolecular hydrogen bonding. For example:
- Ethyl 5-amino-3-methylisoxazole-4-carboxylate displays near-planarity between the isoxazole and ester moieties via an N–H⋯O hydrogen bond .
- Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate shows a dihedral angle of <6° between the isoxazole and phenyl rings, with hydrogen bonds stabilizing crystal packing .
Substituent Effects
- Electron-Withdrawing Groups : Derivatives like ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate (MW: 315.24) leverage trifluoromethyl and methoxy groups for enhanced metabolic stability and lipophilicity .
Physicochemical Properties
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